molecular formula C12H16O3 B1595295 3-Ethoxy-4-isopropoxybenzaldehyde CAS No. 284044-35-5

3-Ethoxy-4-isopropoxybenzaldehyde

Cat. No. B1595295
M. Wt: 208.25 g/mol
InChI Key: BONBRXUQMCNSCR-UHFFFAOYSA-N
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Description

3-Ethoxy-4-isopropoxybenzaldehyde is a chemical compound with the molecular formula C12H16O3 and a molecular weight of 208.26 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 3-Ethoxy-4-isopropoxybenzaldehyde is 1S/C12H16O3/c1-4-14-12-7-10 (8-13)5-6-11 (12)15-9 (2)3/h5-9H,4H2,1-3H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

3-Ethoxy-4-isopropoxybenzaldehyde is a liquid at room temperature .

Scientific Research Applications

Synthesis and Chemical Reactions

Synthesis of Derivatives

The synthesis of 3-alkyl(aryl)-4-(3-ethoxy-4-hydroxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones from reactions involving 3-ethoxy-4-hydroxybenzaldehyde demonstrates the chemical's versatility in creating new compounds. These compounds were further modified through acetylation and methylation, showing the potential for a wide range of chemical derivatives (Yüksek et al., 2005).

Catalysis and Organic Synthesis

Research involving ruthenium-mediated isomerization and ring-closing metathesis utilized a similar compound, 2-allyl-3-isopropoxy-4-methoxybenzaldehyde, to synthesize various benzo-fused heterocycles. This highlights the compound's role in facilitating complex organic reactions and synthesizing cyclic structures (Otterlo et al., 2003).

Spectroscopy and Molecular Interaction

Vibrational Relaxation and Molecular Interaction Studies

The molecular interaction in binary mixtures containing derivatives of 3-ethoxy-4-isopropoxybenzaldehyde was analyzed using Raman spectroscopy. This study provided insights into the vibrational relaxation phenomena and the impact of molecular structure on interaction dynamics (Ramakrishnan et al., 2009).

Materials Science and Electrochemistry

Electrocatalytic Applications

Research into the electrodeposition of redox-active films from dihydroxybenzaldehydes, including analogs related to 3-ethoxy-4-isopropoxybenzaldehyde, revealed their potential in catalyzing the electrooxidation of NADH. This suggests applications in biosensor design and electrocatalysis (Pariente et al., 1996).

Polymer Science

Synthesis of Electrically Conductive Polymers

The synthesis of bis-aldehyde monomers, including a derivative closely related to 3-ethoxy-4-isopropoxybenzaldehyde, for polymerization with various diamines resulted in conductive polyazomethines. These findings contribute to the development of materials with higher electrical conductivity, relevant in electronics and materials science (Hafeez et al., 2019).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for 3-Ethoxy-4-isopropoxybenzaldehyde indicates that it may cause an allergic skin reaction and serious eye irritation . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

3-ethoxy-4-propan-2-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-4-14-12-7-10(8-13)5-6-11(12)15-9(2)3/h5-9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONBRXUQMCNSCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358026
Record name 3-ethoxy-4-isopropoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-4-isopropoxybenzaldehyde

CAS RN

284044-35-5
Record name 3-ethoxy-4-isopropoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 284044-35-5
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Synthesis routes and methods

Procedure details

To 3-ethoxy-4-hydroxybenzaldehyde (20.0 g, 120 mmol) in dimethylformamide (250 mL) was added potassium carbonate (33.1 g, 240 mmol) then 2-iodopropane (18 mL, 180 mmol). The reaction mixture was heated to 45° C. and stirred for 3 h. After cooling to rt, the crude reaction mixture was extracted with ethyl acetate (3×). The combined extracts were then washed with water (3×) then brine and dried over sodium sulfate. The solvent was removed to give 24 g of 141A as a yellow oil. LC-MS: 231.17 (M+Na)+.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
33.1 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TK Kirk, LF Lorenz - Applied microbiology, 1974 - Am Soc Microbiol
… When worked up as the 3-ethoxy-4-isopropoxybenzaldehyde above, an oil consisting of a mixture of products was obtained. The mixture (6.5 g) contained approximately 5.5 g of the …
Number of citations: 16 journals.asm.org

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